N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is often studied for its potential applications in medicinal chemistry and drug development due to its structural features that may influence biological activity.
The compound can be synthesized through various chemical processes, and its synthesis has been documented in several patents and research articles. Notably, its synthesis is often linked with the production of other biologically active compounds, highlighting its importance in pharmaceutical research .
N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride can be classified as:
The synthesis of N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride typically involves the following steps:
N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride has a molecular formula of . Its structure features:
Key structural data include:
N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride can participate in various chemical reactions typical for amides and piperidine derivatives:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts .
While specific mechanisms of action for N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride are not extensively documented, compounds with similar structures often interact with biological targets through:
Research indicates that piperidine derivatives can exhibit various pharmacological effects, including analgesic and anti-inflammatory activities .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize this compound .
N,N-Dimethyl-3-piperidin-4-yl-propionamide hydrochloride has potential applications in several areas:
Rational drug design of piperidin-4-yl propionamide derivatives leverages the conformational flexibility and hydrogen-bonding capabilities of the piperidine scaffold to optimize target engagement. The 3D shape diversity of substituted piperidines—including 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates—enables precise spatial positioning of pharmacophoric elements for receptor complementarity [9]. Computational analyses using principal moment of inertia (PMI) plots confirm that piperidine-based fragments occupy underutilized 3D chemical space compared to planar heterocycles, enhancing their suitability for complex CNS targets [9].
In opioid receptor ligand design, N-methyl modifications of the piperidine nitrogen modulate ligand efficacy profiles. For example, replacing the N-aryl propionamide moiety of fentanyl with 4-benzylpiperidine yields dual-action σ1R antagonists/MOR agonists (e.g., Compound 5: Ki = 1.9 nM for σ1R, Ki = 2.1 nM for MOR) [1]. Key structural parameters governing activity include:
Table 1: Binding Affinities of Optimized Piperidin-4-yl Propionamide Derivatives
| Compound | Substituents | σ1R Ki (nM) | MOR Ki (nM) | Selectivity Ratio (σ1R:MOR) |
|---|---|---|---|---|
| 5 | 4-Benzyl | 1.9 | 2.1 | 1:1.1 |
| 6 | 4-Phenethyl | 3.4 | 15.7 | 1:4.6 |
| 7 | 3-CF₃,4-Ph | 0.8 | 21.9 | 1:27.4 |
Hybridization strategies merge N-phenyl-N-piperidin-4-yl propionamide cores with non-opioid pharmacophores to achieve multifunctional analgesia. Benzylfentanyl (Compound 7) exemplifies this approach, combining fentanyl’s anilide domain with benzylpiperidine to yield moderate dual MOR/σ1R affinity (MOR Ki = 24 nM; ED₅₀ = 10.45 mg/kg in hot-plate test) [1]. Strategic pharmacophore integration follows three paradigms:
Dual-pharmacology ligands exhibit superior therapeutic indices (TI) versus single-target agents. Compound 5’s TI of 26.27 in formalin testing surpasses S1RA (TI = 11.98) due to synergistic MOR activation and σ1R blockade [1]. Molecular docking confirms that hybrid ligands occupy both orthosteric (MOR: Asp147/Lys233) and allosteric (σ1R: Glu172/Asp126) sites simultaneously.
Synthesis of N,N-dimethyl-3-piperidin-4-yl-propionamide hydrochloride proceeds through sequential piperidine functionalization and amide coupling, with critical dependence on protecting group strategy. Two predominant routes are employed:
Route 1: Pyridine Hydrogenation → AmidationStep 1: Diastereoselective hydrogenation of isonicotinic acid derivatives using Ru/Co/Ni catalysts under acidic conditions (e.g., 5% PtO₂, H₂ 60 psi, EtOH/HCl, 24 h, 89% yield cis-piperidine) . Catalyst selection controls stereochemistry:
Route 2: Schotten-Baumann AcylationDirect amidation of unprotected 4-aminopiperidine under interfacial conditions:
Table 2: Comparison of Amidation Methods for Propionamide Formation
| Method | Conditions | Yield (%) | Epimerization Risk | Scale Limitation |
|---|---|---|---|---|
| Acyl chloride | Et₃N, CH₂Cl₂, 0°C → 25°C | 82–95 | Low | >100 g |
| Carbodiimide (EDC/HOBt) | DMF, 25°C, 12 h | 75–88 | Moderate | <50 g |
| Enzymatic | Bacillus megaterium F-8, pH 7.5, 45°C | 63 | None | <10 g |
| Uranium salts (HATU) | DIPEA, DMF, 0°C → 25°C | 90–97 | High | <20 g |
The enzymatic approach using Bacillus megaterium F-8 amidase demonstrates chemoselectivity for propionamide hydrolysis without epimerization, though yields are moderate (63%) [5]. Carbodiimide-mediated coupling remains optimal for acid-sensitive substrates when conducted below 0°C.
Reaction parameter optimization critically impacts the yield and purity of N,N-dimethyl-3-piperidin-4-yl-propionamide hydrochloride. Key findings from condition screening studies include:
Solvent Effects:
Catalyst Loading:
Critical Process Parameters:
Table 3: Optimization of Propionamide Hydrochloride Crystallization
| Parameter | Unoptimized | Optimized | Purity Impact |
|---|---|---|---|
| Solvent system | Ethanol/HCl | Acetone/HCl(g) | +14% yield |
| Cooling rate | 10°C/min | 1°C/min | Crystal size +50 μm |
| HCl equivalence | 1.1 eq | 1.05 eq | Chloride content 99.9% |
| Stirring speed | 200 rpm | 50 rpm | Agglomeration reduced |
Scale-up studies confirm robustness under optimized conditions:
The synthetic route ultimately selected for kilogram-scale production features pyridine hydrogenation (Step 1), N-Boc protection (Step 2), EDC-mediated propionamide coupling (Step 3), N-methylation (Step 4), Boc deprotection (Step 5), and hydrochloride crystallization (Step 6), delivering API-spec material in 67% overall yield.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1